Cas no 863004-82-4 (N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide)

N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide
- 1,5-Benzothiazepine-5(2H)-acetamide, N-(3,5-dimethylphenyl)-2-(2-furanyl)-3,4-dihydro-4-oxo-
- N-(3,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
- SR-01000907748-1
- 863004-82-4
- N-(3,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
- F0670-0583
- AKOS024594720
- SR-01000907748
- N-(3,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
-
- インチ: 1S/C23H22N2O3S/c1-15-10-16(2)12-17(11-15)24-22(26)14-25-18-6-3-4-8-20(18)29-21(13-23(25)27)19-7-5-9-28-19/h3-12,21H,13-14H2,1-2H3,(H,24,26)
- InChIKey: FDIRDBLQNAORIJ-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2N(CC(NC2C=C(C)C=C(C)C=2)=O)C(CC1C1=CC=CO1)=O
計算された属性
- せいみつぶんしりょう: 406.13511374g/mol
- どういたいしつりょう: 406.13511374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 591
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 87.8Ų
じっけんとくせい
- 密度みつど: 1.273±0.06 g/cm3(Predicted)
- ふってん: 672.5±55.0 °C(Predicted)
- 酸性度係数(pKa): 13.73±0.70(Predicted)
N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0670-0583-1mg |
N-(3,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-82-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0670-0583-40mg |
N-(3,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-82-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0670-0583-10μmol |
N-(3,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-82-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0670-0583-20μmol |
N-(3,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-82-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0670-0583-10mg |
N-(3,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-82-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0670-0583-50mg |
N-(3,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-82-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0670-0583-2mg |
N-(3,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-82-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0670-0583-5μmol |
N-(3,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-82-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0670-0583-20mg |
N-(3,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-82-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0670-0583-25mg |
N-(3,5-dimethylphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |
863004-82-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide 関連文献
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
3. Book reviews
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamideに関する追加情報
N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide: A Comprehensive Scientific Profile
The compound N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide (CAS 863004-82-4) represents an intriguing heterocyclic molecule that has garnered significant attention in pharmaceutical research and medicinal chemistry. This benzothiazepine derivative combines multiple pharmacophoric elements including a furan ring, acetamide moiety, and dimethylphenyl group, creating a structurally complex compound with potential biological activities.
Recent scientific literature indicates growing interest in benzothiazepine derivatives due to their diverse pharmacological profiles. The presence of both furan-2-yl and 3,5-dimethylphenyl substituents in this particular molecule suggests possible interactions with various biological targets. Researchers are particularly interested in how the 4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl core structure influences the compound's physicochemical properties and binding characteristics.
The synthesis of N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide typically involves multi-step organic transformations, with key steps including the formation of the benzothiazepine ring system and subsequent acylation with the 3,5-dimethylphenyl group. Analytical characterization of this compound generally employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structural integrity.
From a pharmacological perspective, compounds containing the benzothiazepine scaffold have demonstrated various biological activities in preclinical studies. While specific data on CAS 863004-82-4 remains limited in public literature, structurally related molecules have shown potential in modulating specific biological pathways. The furan-2-yl component may contribute to enhanced binding affinity, while the acetamide linkage could influence metabolic stability.
In drug discovery research, molecules like N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide are valuable as lead compounds or chemical tools for target validation. The compound's structural complexity offers multiple points for chemical modification, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize pharmacological properties.
The physicochemical properties of 863004-82-4 are influenced by its molecular architecture. The benzothiazepine core contributes to a relatively planar structure, while the furan and dimethylphenyl substituents introduce steric and electronic effects. These characteristics affect the compound's solubility, permeability, and overall drug-likeness according to established pharmaceutical guidelines.
Current research trends in medicinal chemistry emphasize the importance of heterocyclic compounds like N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide as privileged scaffolds. The scientific community continues to investigate novel synthetic routes and biological evaluations for such molecules, particularly focusing on their potential applications in addressing unmet medical needs.
From a safety and handling perspective, standard laboratory precautions should be observed when working with CAS 863004-82-4. While not classified as hazardous under normal research conditions, proper personal protective equipment and good laboratory practices are recommended for all chemical substances. Researchers should consult available safety data and conduct appropriate risk assessments before experimental work.
The commercial availability of N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide is primarily through specialized chemical suppliers catering to pharmaceutical and academic research institutions. Pricing and availability may vary depending on quantity, purity specifications, and current market demand for this niche research chemical.
Future research directions for 863004-82-4 and related compounds may include detailed pharmacological profiling, formulation development, and mechanism of action studies. The integration of computational chemistry approaches could further elucidate the compound's molecular interactions and potential therapeutic applications. As with all investigational compounds, rigorous scientific evaluation remains essential to fully understand its properties and potential utility.
In summary, N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide represents an interesting chemical entity within the broader class of benzothiazepine derivatives. Its structural features and potential biological activities make it a subject of ongoing scientific inquiry, particularly in the context of modern drug discovery paradigms that value molecular diversity and targeted design.
863004-82-4 (N-(3,5-dimethylphenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide) 関連製品
- 2171976-92-2(4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylthiomorpholine-2-carboxylic acid)
- 898783-15-8(2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone)
- 99066-76-9(5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid)
- 946254-40-6(N-(4-carbamoylphenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide)
- 1932665-95-6(trans-2-{[(2-fluorophenyl)methyl]amino}cyclopentan-1-ol)
- 1806296-05-8(Methyl 3-cyano-5-methoxy-4-(trifluoromethoxy)benzoate)
- 1537509-88-8(N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide)
- 1361708-55-5(3-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-2-acetonitrile)
- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)
- 14919-24-5(Methyl 2-hydroxyundecanoate)




